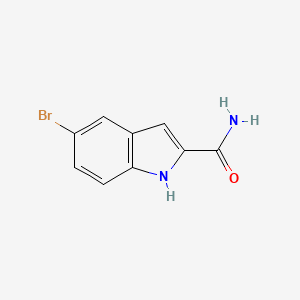![molecular formula C16H12F3NO5 B2897697 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 346439-53-0](/img/structure/B2897697.png)
3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is an organic compound . It has a molecular formula of C15H10F3NO5 .
Synthesis Analysis
The synthesis of such compounds often involves various methods, including the Claisen-Schmidt condensation and the Ullmann reaction. Reactions at the benzylic position are very important for synthesis problems .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems. These include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 341.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Bis-aldehyde monomers, including 3-ethoxy-4-[4'-formyl-phenoxy]benzaldehyde, were synthesized and structurally characterized through various spectroscopic techniques. These monomers were polymerized with different diamines to yield poly(azomethine)s, demonstrating potential in polymer science. The electrical conductivity of these polymers was also explored, showing significant conductivity values (Hafeez et al., 2019).
Catalysis and Chemical Reactions
The compound has been involved in catalysis and various chemical reactions. In one study, different substituted benzaldehydes, including compounds structurally similar to 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, were used in the condensation with ethyl cyanoacetate, showing potential in pharmaceutical applications as precursors for calcium channel blockers (Perozo-Rondón et al., 2006).
Photocatalytic Applications
Graphitic carbon nitride, modified through thermal, chemical, and mechanical processes, was used as a metal-free photocatalyst for the conversion of benzyl alcohol to benzaldehyde. This study highlights the potential of using similar compounds in environmentally friendly photocatalytic applications (Lima et al., 2017).
Novel Copolymers and Polymer Science
Novel trisubstituted ethylenes, including oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. This research contributes to the development of new materials in polymer science, where benzaldehyde derivatives play a crucial role (Kharas et al., 2016).
Photorearrangements and Photochemistry
In a study involving 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one derived from benzaldehyde, photorearrangements were explored, showing the compound's relevance in photochemical studies (Schultz & Antoulinakis, 1996).
Nanoparticle Catalysis
NiFe2O4 nanoparticles were used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, illustrating the potential of such compounds in nanocatalysis and industrial applications (Iraqui et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with enzymes like reverse transcriptase . The role of these targets is crucial in various biochemical processes, including DNA replication and transcription.
Mode of Action
It’s worth noting that similar compounds have been observed to participate in free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their structure and function.
Eigenschaften
IUPAC Name |
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5/c1-2-24-15-7-10(9-21)3-5-14(15)25-13-6-4-11(16(17,18)19)8-12(13)20(22)23/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGIQSZZRPAQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)
![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)
![1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2897622.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)


![N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2897633.png)

![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)
